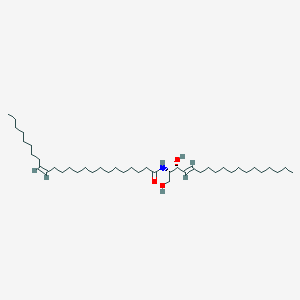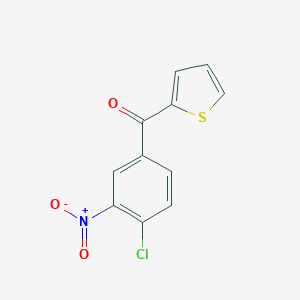
6-Chlor-7-methylchinolin
Übersicht
Beschreibung
6-Chloro-7-methylquinoline (6-C7MQ) is a quinoline derivative with a wide range of applications in both scientific research and the pharmaceutical industry. It is a small, highly water-soluble molecule with a molecular weight of 146.58 g/mol and a melting point of 118-120 °C. 6-C7MQ is an important intermediate in the synthesis of a number of pharmaceuticals, including antifungals, antibiotics, and antiviral agents. It is also used as a starting material for the synthesis of other quinoline derivatives and has been used in the synthesis of various other compounds, such as dyes, pigments and fragrances.
Wissenschaftliche Forschungsanwendungen
Industrielle und Synthetische Organische Chemie
Chinolin, einschließlich 6-Chlor-7-methylchinolin, hat sich aufgrund seiner vielseitigen Anwendungen in den Bereichen der industriellen und synthetischen organischen Chemie zu einer wichtigen heterocyclischen Verbindung entwickelt . Es ist ein wichtiges Gerüst für Leitstrukturen in der Wirkstoffforschung .
Wirkstoffforschung
Chinolin und seine Derivate, einschließlich this compound, sind ein wichtiger Kern in mehreren Naturprodukten und von der FDA zugelassenen Arzneimitteln . Sie gelten aufgrund ihres breiten Spektrums an biologischen Reaktionen als eine privilegierte Struktur in der Wirkstoffforschung .
Antikrebsaktivität
Einige Chinolinderivate haben eine potente antiproliferative Aktivität gegen Krebszellen gezeigt . Dies deutet darauf hin, dass this compound möglicherweise bei der Entwicklung von Antikrebsmitteln verwendet werden könnte .
Antioxidative Aktivität
Es wurde festgestellt, dass Chinolinderivate eine antioxidative Aktivität aufweisen . Dies bedeutet, dass this compound möglicherweise bei der Entwicklung von Antioxidantien verwendet werden könnte .
Entzündungshemmende Aktivität
Es wurde festgestellt, dass Chinolinderivate eine entzündungshemmende Aktivität aufweisen . Dies deutet darauf hin, dass this compound möglicherweise bei der Entwicklung von entzündungshemmenden Medikamenten verwendet werden könnte
Wirkmechanismus
Target of Action
6-Chloro-7-methylquinoline, a derivative of quinoline, is known to have a wide range of biological activities . Quinoline derivatives are utilized in various areas of medicine and are present in numerous biological compounds . They are known to exhibit antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, antioxidant, and anti-HIV activities .
Mode of Action
Quinolines, in general, are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death . This suggests that 6-Chloro-7-methylquinoline may interact with its targets in a similar manner, leading to changes in the DNA structure and function.
Pharmacokinetics
Quinoline derivatives are generally known for their good antimicrobial activity and are used extensively in the treatment of various infections . This suggests that they likely have favorable ADME properties that contribute to their bioavailability and therapeutic efficacy.
Result of Action
Given its potential antimicrobial and anticancer activities, it can be inferred that the compound may lead to cell death or growth inhibition in target cells .
Biochemische Analyse
Biochemical Properties
It is known that quinoline, the parent compound of 6-Chloro-7-methylquinoline, interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
Some quinoline derivatives have demonstrated potent antiproliferative activity against cancer cells
Molecular Mechanism
Quinoline and its derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . Whether 6-Chloro-7-methylquinoline shares this mechanism of action is yet to be determined.
Temporal Effects in Laboratory Settings
The compound is stable and can be stored at -20° C
Metabolic Pathways
Quinoline and its derivatives are metabolized through various pathways
Eigenschaften
IUPAC Name |
6-chloro-7-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-5-10-8(6-9(7)11)3-2-4-12-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRLXILGYDMNCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=N2)C=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403942 | |
| Record name | 6-chloro-7-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86984-27-2 | |
| Record name | 6-chloro-7-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















